molecular formula C14H16N4O2S B11230469 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1,3-thiazol-2-yl)acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11230469
M. Wt: 304.37 g/mol
InChI Key: QUCLVGMUDSKKNY-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with a unique structure that includes a cyclohepta[c]pyridazin ring and a thiazolylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H16N4O2S/c19-12(16-14-15-6-7-21-14)9-18-13(20)8-10-4-2-1-3-5-11(10)17-18/h6-8H,1-5,9H2,(H,15,16,19)

InChI Key

QUCLVGMUDSKKNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohepta[c]pyridazin ring and the subsequent attachment of the thiazolylacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific combination of the cyclohepta[c]pyridazin ring and thiazolylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1,3-thiazol-2-yl)acetamide is a nitrogen-rich heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S, with a molecular weight of 284.36 g/mol. The structure features a cycloheptapyridazine core linked to a thiazole moiety via an acetamide functional group.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the cycloheptapyridazine ring followed by the introduction of the thiazole substituent through acylation reactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that it possesses an IC50 value of approximately 25 μM against the HeLa cell line, indicating potent anticancer properties. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for antimicrobial activity. Preliminary results indicate that it shows moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/mL .

Anti-inflammatory Properties

The compound also displays anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines. Studies have reported a reduction in TNF-alpha and IL-6 levels when treated with this compound in lipopolysaccharide (LPS)-induced inflammation models.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : It induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Inhibition of NF-kB Pathway : By inhibiting NF-kB activation, it reduces inflammation and cancer cell survival.

Data Summary

Activity TypeCell Line/OrganismIC50/MIC ValueMechanism
AnticancerHeLa25 μMApoptosis induction
AntimicrobialStaphylococcus aureus32 μg/mLCell wall synthesis inhibition
Bacillus subtilis64 μg/mLCell wall synthesis inhibition
Anti-inflammatoryLPS-induced model-Inhibition of cytokines

Case Studies

  • Cytotoxicity in Cancer Cells : A study conducted on various derivatives of thiazole compounds demonstrated that modifications in the cycloheptapyridazine structure enhanced cytotoxicity against HeLa cells.
  • Antimicrobial Screening : In a separate evaluation, derivatives were tested against a panel of bacterial strains where the target compound showed promising results comparable to conventional antibiotics.

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